2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a heterocyclic compound classified under tetrahydropyrimidines. It is characterized by the presence of a benzylthio group attached to the tetrahydropyrimidine framework. The compound has the Chemical Abstracts Service (CAS) number 6497-88-7 and a molecular formula of , with a molar mass of approximately 206.31 g/mol .
This compound is derived from the broader class of tetrahydropyrimidines, which are formed through various synthetic pathways involving pyrimidine derivatives. Tetrahydropyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
The synthesis of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:
The molecular structure of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine features a five-membered ring containing nitrogen atoms at positions 1 and 3, with a benzylthio substituent at position 2. The structural representation can be described using the following:
The chemical reactivity of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine can be attributed to its functional groups:
The mechanism of action for compounds like 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine often involves interactions with biological targets such as enzymes or receptors. These compounds may exhibit:
The physical properties of 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride include:
Chemical properties include:
2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride has several potential applications in scientific research:
The construction of the 1,4,5,6-tetrahydropyrimidine core frequently employs multi-component reactions (MCRs), which offer convergent routes from simple precursors. A prominent approach involves the Lewis acid-mediated ring transformation of aziridines (e.g., 1048/1051) with tosylmethyl isocyanide (1049), enabling stereospecific synthesis of tetrahydropyrimidine derivatives (1051/1052) under mild conditions (-30°C). This method preserves chiral integrity when enantiopure aziridines are employed, achieving >99% ee in products like 1054 [1].
Alternative routes utilize formal [4+2] cycloadditions between N-tosylazetidines (1055) and nitriles catalyzed by Lewis acids (e.g., Cu(OTf)₂), yielding tetrahydropyrimidines (1056) with moderate diastereoselectivity for cis-disubstituted substrates (1059/1060). Intramolecular variants catalyzed by ruthenium complexes enable access to fused tricyclic systems (1062) from precursors like 1061 [1].
Table 1: Multi-Component Strategies for Tetrahydropyrimidine Synthesis
Precursor | Reagent/Catalyst | Product | Key Features | Yield Range | Ref |
---|---|---|---|---|---|
Aziridines (e.g., 1048) | Tosylmethyl isocyanide, Lewis acid | 1051/1052 | Stereospecific, chiral retention | 30-85% | [1] |
N-Tosylazetidines (1055) | Nitriles, Cu(OTf)₂ | 1056 | Moderate diastereoselectivity | 40-75% | [1] |
Aziridines + Amidines | Thermal/acidic conditions | Dihydropyrimidines | Broad substrate scope | 50-95% | [8] |
The classical Biginelli reaction—condensing thiourea, aldehydes, and β-ketoesters—remains a cornerstone for dihydropyrimidine synthesis, though it requires subsequent reduction for tetrahydropyrimidine targets. Modifications using TiO₂ nanoparticles as recyclable catalysts under reflux conditions significantly enhance efficiency for intermediates like 1, reducing reaction times (1–3 h vs. 3–5 h conventionally) and improving yields by 5–12% [5] [8].
The introduction of the benzylthio group at C2 relies predominantly on S-alkylation of preformed 2-thioxotetrahydropyrimidine intermediates. Key approaches include:
Nucleophilic Displacement: Treatment of 2-thioxohexahydropyrimidines (e.g., 1 or 6) with benzyl halides in polar aprotic solvents (DMF, THF) using bases (K₂CO₃, Et₃N). This method delivers S-benzylated products (e.g., 6a–l, 8a–j) in 50–94% yields. Electron-withdrawing groups on the benzyl ring (e.g., 4-Cl, 4-Br) typically enhance crystallinity without compromising yield [2] [6].
One-Pot Alkylation-Reduction: Sequential functionalization of Biginelli-derived dihydropyrimidinethiones (e.g., 4) with benzyl bromide under basic conditions, followed by in situ reduction of the pyrimidine ring. This cascade avoids isolating reactive intermediates [5] [8].
Notable Examples:
The benzylthio group's stability permits downstream modifications, including oxidation to sulfones or participation in cross-coupling reactions, though these are underexplored for this specific scaffold.
Salt formation is optimized using eco-compatible methodologies:
Key Advantages:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (parallelizable) | Moderate (sequential reactions) |
Functional Group Tolerance | Limited (linker constraints) | Broad (no linker limitations) |
Purification | Trivial (filtration/washing) | Complex (chromatography/recrystallization) |
Scale-Up Feasibility | Challenging beyond mmol scale | Straightforward (to 100 g) |
Representative Yield | 60–75% (Wang resin) | 65–94% (e.g., 6a–l, 8a–j) |
Key Limitations | Linker cleavage inefficiency | Solvent-intensive purification |
Solid-Phase Approaches: Employ polymer-bound thioureas or aldehydes for tetrahydropyrimidine assembly. After cyclization and S-benzylation, TFA cleavage releases the product, though hydrolytic instability of intermediates can limit yields (60–75%) [3] [9].
Solution-Phase Routes: Dominant for scale-up due to operational simplicity. The synthesis of analogs like 6a–l achieves yields up to 94% with minimal purification (recrystallization) [2] [6]. For hydrochloride formation, solution-phase neutralization with HCl in diethyl ether or ethanol remains optimal for multi-gram preparations [9].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: